Metadoxine

Vue d'ensemble

Description

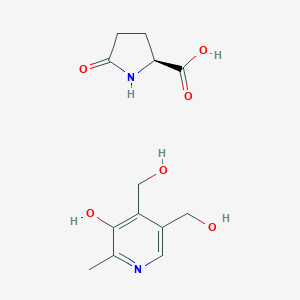

La Métadoxine, également connue sous le nom de pyridoxine-pyrrolidone carboxylate, est un composé principalement utilisé pour traiter l'intoxication alcoolique chronique et aiguë. Il s'agit d'un sel d'ion paire de pyridoxine (vitamine B6) et de pyrrolidone carboxylate. La Métadoxine accélère l'élimination de l'alcool du sang et s'est avérée prometteuse dans le traitement des maladies du foie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Métadoxine peut être synthétisée par une méthode en une seule étape où la vitamine B6 est utilisée comme matière première et réagit directement avec l'acide L-pyroglutamique après dissociation alcaline. Cette méthode produit de la Métadoxine avec une forme cristalline stable, une bonne fluidité et une haute pureté sans besoin de recristallisation ou de purification .

Méthodes de production industrielle

La production industrielle de la Métadoxine implique l'utilisation de la vitamine B6 et de l'acide L-pyroglutamique. La réaction est effectuée dans un solvant approprié sous des conditions de température contrôlées pour garantir un rendement et une pureté élevés. Le processus est conçu pour être efficace et rentable, minimisant l'utilisation de solvants et réduisant les coûts de production .

Analyse Des Réactions Chimiques

Spectrophotometric Analysis

Spectrophotometric methods for metadoxine determination exploit its UV-Visible light absorption properties .

Spectrophotometric Analysis Techniques for this compound

| Title | Method | Wavelength | Description |

|---|---|---|---|

| Derivative spectroscopy: Development and validation of new spectroscopic method for the estimation of this compound in bulk and solid dosage form | UV-Visible spectrophotometric | 292nm for zero order 302nm for first order 270nm for second order 314nm for third order | The proposed method is precise, accurate, linear, stable, and reproducible and can be extended to the analysis of this compound in bulk and tablet formulations. |

| Quantification of this compound | UV-Visible | 291nm | The proposed methods are sensitive and accurate. |

One method involves redox reactions of this compound with Folin-Ciocalteu reagent to form a stable blue chromogen, which is then estimated at 660nm .

Role as an Antioxidant

This compound acts as an antioxidant, protecting the liver against toxicity induced by acetaminophen and alcohol [1, 26]. The mechanism involves :

- Increasing Glutathione (GSH) Levels : this compound prevents the depletion of GSH, a key antioxidant, in the liver. This is attributed to its components, pyridoxine and pyrrolidone carboxylate, which are involved in GSH synthesis [1, 14].

- Reducing Oxidative Stress : It reduces lipid peroxidation by suppressing malondialdehyde (MDA) levels, thus mitigating oxidative stress [1, 26].

Impact on Liver Function Markers

Studies show that this compound can improve liver function by [1, 26]:

- Reducing Serum Enzyme Levels : this compound significantly reduces the levels of serum alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), which are indicators of liver damage [1, 26].

- Improving Histopathological Conditions : It ameliorates histopathological hepatic tissue injury caused by toxins like acetaminophen [1, 26].

Alcohol Metabolism

This compound accelerates alcohol clearance from the blood and tissues [2, 17, 19]. It increases the activity of acetaldehyde dehydrogenase (ALDH) and accelerates the plasma and urinary clearance of ethanol [7, 13, 28].

Other Chemical Interactions

This compound interacts with various receptors and enzymes :

- Serotonin Receptor Antagonist : It acts as a selective antagonist of the serotonin receptor subtype 5-HT2B [2, 28].

- GABA Modulator : this compound displays a high affinity for the gamma-aminobutyric acid (GABA) transporter and reduces the activity of GABA transaminase, increasing inhibitory GABAergic synaptic transmission [2, 28].

Applications De Recherche Scientifique

Metadoxine in Acute Alcohol Intoxication

Mechanism of Action:

this compound accelerates the metabolism of ethanol and acetaldehyde, promoting their clearance from the body. It enhances the activity of enzymes involved in alcohol metabolism, such as acetaldehyde dehydrogenase, while inhibiting the formation of fatty liver in ethanol-treated models .

Clinical Findings:

- Ethanol Clearance: Clinical studies have shown that this compound significantly reduces the half-life of ethanol in both healthy volunteers and acutely intoxicated patients .

- Symptom Relief: Patients treated with this compound exhibited improvements in psychomotor agitation, depression, and overall clinical symptoms associated with alcohol intoxication .

- Liver Function Improvement: this compound has been reported to restore laboratory variables related to liver function and reduce indices of liver cell necrosis .

This compound in Liver Diseases

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH):

Recent studies suggest that this compound may be beneficial in managing NAFLD and NASH. In a randomized controlled trial involving patients with biopsy-confirmed NASH, those receiving this compound showed significant improvements in hepatic steatosis and necro-inflammation compared to placebo .

Mechanism:

this compound appears to modulate several biochemical pathways:

- It inhibits the synthesis of fibronectin and procollagen in the liver.

- It prevents collagen accumulation and reduces tumor necrosis factor-alpha (TNF-α) secretion induced by acetaldehyde .

Cognitive Impairment and Attention Deficit Hyperactivity Disorder (ADHD)

Cognitive Enhancement:

this compound has been explored for its potential to improve cognitive functions. An extended-release formulation has shown promise in enhancing various measures of cognition and quality of life among adults with ADHD .

Case Studies:

- In animal models, particularly the Fmr1 knockout mouse model (a model for Fragile X Syndrome), this compound treatment improved learning, memory, and social interactions while restoring normal neuronal morphology .

Combination Therapy with Other Medications

This compound has been evaluated for its potential synergistic effects when combined with other pharmacological agents. For instance, it may enhance the efficacy of immunomodulators in patients with coexisting conditions such as bipolar disorder or alcohol misuse .

Summary Table of this compound Applications

Mécanisme D'action

Metadoxine enhances the elimination of alcohol from the blood and tissues, leading to faster recovery from alcohol intoxication. It works by increasing the activity of aldehyde dehydrogenase, preventing the decrease in alcohol dehydrogenase activity, and protecting against liver oxidative stress. This compound also inhibits the activity of the enzyme gamma-aminobutyric acid transaminase, increasing inhibitory gamma-aminobutyric acid-ergic synaptic transmission .

Comparaison Avec Des Composés Similaires

La Métadoxine est unique par rapport aux autres composés utilisés pour traiter l'intoxication alcoolique en raison de sa double action d'accélération de l'élimination de l'alcool et de protection du foie. Des composés similaires comprennent :

Disulfirame : Utilisé pour traiter la dépendance à l'alcool en inhibant l'aldéhyde déshydrogénase, conduisant à des effets désagréables lorsque l'alcool est consommé.

Naltrexone : Un antagoniste des opioïdes utilisé pour réduire les envies d'alcool.

Acamprosate : Utilisé pour stabiliser l'équilibre chimique dans le cerveau qui est perturbé par le sevrage alcoolique.

La combinaison unique de pyridoxine et de pyrrolidone carboxylate de la Métadoxine lui permet d'exercer ses effets plus efficacement et avec moins d'effets secondaires que ces autres composés .

Activité Biologique

Metadoxine, a compound formed from the combination of pyrrolidon carboxylate and pyridoxine (vitamin B6), has garnered attention for its pharmacological activities, particularly in the context of alcohol dependence and liver diseases. This article delves into its biological activity, supported by clinical studies, case reports, and detailed research findings.

This compound exhibits multiple mechanisms that contribute to its efficacy in treating alcohol-related disorders:

- Ethanol Clearance : Animal studies indicate that this compound enhances the plasma and urinary excretion of ethanol, thereby reducing blood alcohol levels .

- Liver Protection : It inhibits the production of fatty acid esters in the liver during chronic alcohol intake, reduces oxidative stress, and prevents glutathione depletion in hepatic tissues .

- Neurotransmitter Modulation : this compound increases levels of GABA and acetylcholine in the brain, which may contribute to its anti-craving effects and support abstinence from alcohol .

Treatment of Alcohol Dependence

Several studies have demonstrated the effectiveness of this compound in managing alcohol dependence:

-

Follow-Up Study on Abstinence :

- A study conducted at the University of Pisa involved 160 alcoholics, with 58 receiving this compound. The results showed a significant improvement in complete abstinence rates (44.8% vs. 21.6%) after three months .

- Table 1: Treatment Outcomes

| Group | No. Patients | Drop-outs | Complete Abstinence (%) |

|-------|--------------|-----------|-------------------------|

| MET | 58 | 10 | 44.8 |

| NULL | 102 | 59 | 21.6 |

-

Impact on Alcoholic Hepatitis :

- In a randomized trial involving 135 patients with severe alcoholic hepatitis, those treated with this compound showed improved survival rates at both three and six months compared to control groups .

- Table 2: Survival Rates

| Treatment Group | 3-Month Survival (%) | 6-Month Survival (%) |

|---------------------|----------------------|----------------------|

| PDN + MTD | 68.6 | 48.6 |

| PDN | 20 | 20 |

| PTX + MTD | 59.4 | 50 |

| PTX | 33.3 | 18.2 |

- Longitudinal Study on Alcohol Consumption :

Case Studies

Propriétés

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

- Modulation of GABAergic Activity: this compound has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []

- Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]

- Influence on Ethanol Metabolism: Some studies suggest that this compound may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of this compound's actions include:

- Improved Liver Function: this compound has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]

- Reduced Alcohol Withdrawal Symptoms: this compound may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []

- Potential Cognitive Benefits: Preliminary research suggests that this compound may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of this compound is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for this compound analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying this compound. []

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: this compound is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, this compound, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating this compound concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on this compound, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

- In Vitro Studies: this compound has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []

- Animal Models: Studies in rodents have demonstrated this compound's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []

- Clinical Trials: Clinical trials have demonstrated this compound's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.